Fluazifop-butyl

Overview

Description

Fluazifop-butyl is an organic compound widely used as a selective herbicide. It is particularly effective against annual and perennial grass weeds in various crops such as cotton, soybeans, and stone fruits . The compound is known for its systemic action, meaning it is absorbed through the leaves and translocated throughout the plant, accumulating at growing points .

Mechanism of Action

Target of Action

Fluazifop-butyl primarily targets the enzyme acetyl-CoA carboxylase (ACCase) in plants . ACCase plays a crucial role in lipid synthesis, which is essential for cell membrane integrity and energy storage .

Mode of Action

this compound acts as a selective systemic herbicide. It is quickly absorbed through the leaf surface and green stems, and then translocated throughout the plant . The herbicide inhibits the activity of ACCase, thereby interfering with fatty acid synthesis . This inhibition disrupts cell division and growth, particularly at the sites of active growth .

Pharmacokinetics

this compound exhibits low aqueous solubility and is miscible in many organic solvents . This compound and its active form, fluazifop-P-butyl, show bioequivalence in pharmacokinetics .

Result of Action

The inhibition of ACCase by this compound leads to growth inhibition within 48 hours . Meristems turn black shortly thereafter, and yellow to red foliage develops in about 7 to 10 days. Eventually, plants die within 14 days . The herbicide accumulates at growing points, both above ground and in the roots, rhizomes, and stolons of grass weeds .

Action Environment

this compound is degraded primarily through microbial metabolism and hydrolysis in the environment . Its action, efficacy, and stability can be influenced by environmental factors such as soil type, temperature, and moisture levels .

Biochemical Analysis

Biochemical Properties

Fluazifop-butyl plays a crucial role in biochemical reactions by inhibiting the enzyme acetyl coenzyme A carboxylase (ACCase). This enzyme is essential for the biosynthesis of fatty acids, which are vital components of cell membranes. By inhibiting ACCase, this compound disrupts lipid biosynthesis, leading to the death of susceptible plants . The compound interacts with various biomolecules, including proteins and enzymes, to exert its herbicidal effects.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting lipid biosynthesis, which is crucial for cell membrane integrity and function. This inhibition leads to the disruption of cell signaling pathways, gene expression, and cellular metabolism . In plants, this compound causes oxidative stress and free-radical generation, leading to cellular damage and eventual cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ACCase enzyme, inhibiting its activity. This inhibition prevents the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid biosynthesis . The disruption of fatty acid synthesis affects the production of phospholipids, essential components of cell membranes, leading to cell death. This compound also induces oxidative stress and free-radical generation, further contributing to its herbicidal effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is rapidly absorbed and metabolized in plants, with its primary metabolite being fluazifop acid . The stability and degradation of this compound have been studied extensively, showing that it remains stable when stored frozen for extended periods . Long-term effects on cellular function include continued inhibition of lipid biosynthesis and oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is rapidly absorbed and excreted, with minimal adverse effects . At higher doses, this compound can cause hepatotoxicity, nephrotoxicity, and oxidative stress-mediated alterations in testicular functions . These toxic effects are dose-dependent and more pronounced at higher concentrations .

Metabolic Pathways

This compound is metabolized primarily to fluazifop acid in plants and animals . The metabolic pathway involves the hydrolysis of this compound to fluazifop acid, which is then conjugated with various biomolecules, including glutathione . This metabolism is crucial for the detoxification and elimination of the compound from the organism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through the phloem . It is rapidly absorbed through leaf surfaces and translocated to the meristems, where it exerts its herbicidal effects . The compound’s distribution is influenced by its interactions with transporters and binding proteins, which facilitate its movement within the plant .

Subcellular Localization

The subcellular localization of this compound is primarily in the chloroplasts, where the ACCase enzyme is located . The compound’s activity is directed to these organelles, where it inhibits fatty acid biosynthesis and disrupts cellular function . Post-translational modifications and targeting signals play a role in directing this compound to specific compartments within the cell .

Preparation Methods

The synthesis of fluazifop-butyl involves the formation of ethers with 2-chloro-5-trifluoromethyl pyridine and the butyl ester of 2-bromopropionic acid. These nucleophilic substitution reactions can be performed in either order . Industrial production methods often involve the use of hydroquinone and other reagents under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Fluazifop-butyl undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond in this compound can be hydrolyzed to produce fluazifop acid.

Oxidation and Reduction: These reactions are less common but can occur under specific conditions.

Substitution: Nucleophilic substitution reactions are involved in its synthesis.

Common reagents used in these reactions include hydrochloric acid for hydrolysis and various organic solvents for extraction and purification . The major product formed from hydrolysis is fluazifop acid .

Scientific Research Applications

Fluazifop-butyl has several scientific research applications:

Agriculture: It is used extensively as a herbicide to control grass weeds in broad-leaved crops.

Environmental Studies: Research on its environmental impact and degradation pathways is ongoing.

Analytical Chemistry: It is used as a reference standard in various analytical methods, including liquid chromatography and mass spectrometry.

Comparison with Similar Compounds

Fluazifop-butyl belongs to the aryloxyphenoxypropionate class of herbicides. Similar compounds include:

Diclofop: Used for controlling grass weeds in cereals.

Chlorazifop: An analogue with improved biological activity.

Haloxyfop: Another herbicide with similar selectivity and mode of action.

This compound is unique due to its high efficacy against both annual and perennial grasses and its relatively low toxicity to broad-leaved crops .

Biological Activity

Fluazifop-butyl is a selective post-emergence herbicide primarily used to control annual and perennial grasses without harming broadleaf plants. Its biological activity is predominantly attributed to its active R-enantiomer, fluazifop-P-butyl, which exhibits greater herbicidal potency compared to its racemic counterpart.

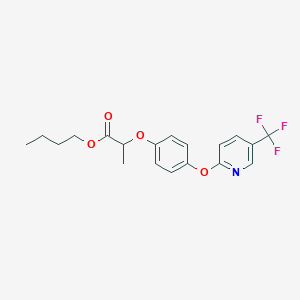

This compound has the following chemical structure:

- Molecular Formula : CHFNO

- Molecular Mass : 383.4 g/mol

The herbicidal action of this compound is linked to its ability to inhibit acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid synthesis. By disrupting lipid production, this compound compromises the integrity of cell membranes in actively growing tissues, leading to cell death in susceptible grasses .

Biological Activity and Efficacy

Efficacy Against Grasses : this compound is effective against a wide range of grass species, including both annual and perennial types. It operates by preventing the synthesis of essential lipids, which are vital for cellular membrane formation. This inhibition results in the collapse of cellular structures, particularly in growing meristems, leading to plant death .

Selectivity : The herbicide exhibits selectivity by predominantly affecting grasses while leaving most broadleaf plants unharmed. This selectivity is beneficial in agricultural settings where crop safety is paramount .

Metabolism and Environmental Fate

This compound undergoes rapid metabolism within treated plants, converting to fluazifop acid within two to four weeks post-application. The acid form persists longer, with residues detectable up to 45 days after treatment. The primary degradation pathways include hydrolysis and microbial metabolism, with minimal photolytic degradation observed .

Toxicological Profile

This compound has been assessed for its toxicity across various species:

- Mammals and Birds : It is classified as "slightly to practically nontoxic" based on oral LD50 values exceeding 4,000 mg/kg for rats and other avian species .

- Aquatic Species : The compound can accumulate in fish tissues but shows low acute toxicity levels .

Case Studies and Research Findings

- Cancer Risk Assessment : A study involving male pesticide applicators did not find a significant association between this compound exposure and bladder cancer risk (RR: 1.06; 95% CI: 0.68-1.64). This suggests that this compound may not pose a considerable carcinogenic risk under typical exposure scenarios .

- Sleep Apnea Study : Research evaluating the link between this compound exposure and sleep apnea among pesticide applicators indicated no significant correlation, further supporting the compound's safety profile when used properly .

- Pigment and Polyamine Effects : A study examined the effects of this compound on plant pigments and polyamines, revealing alterations in these metabolites that could influence plant health and stress responses .

Summary Table of Key Findings

| Parameter | Value/Description |

|---|---|

| Active Ingredient | Fluazifop-P-butyl |

| Molecular Formula | CHFNO |

| Herbicidal Mechanism | Inhibition of ACCase |

| Toxicity (LD50) | >4,000 mg/kg (mammals); >3,500 mg/kg (birds) |

| Residue Persistence | Up to 45 days (as fluazifop acid) |

| Cancer Association | No significant risk found |

Properties

IUPAC Name |

butyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3NO4/c1-3-4-11-25-18(24)13(2)26-15-6-8-16(9-7-15)27-17-10-5-14(12-23-17)19(20,21)22/h5-10,12-13H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIZTNZGPYBOGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3NO4 | |

| Record name | FLUAZIFOP BUTYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3034612 | |

| Record name | Fluazifop-butyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fluazifop butyl appears as a pale straw colored liquid. Selective herbicide., Light yellow odorless liquid; mp = 13 deg C; [Hawley] Pale yellow odorless liquid; mp = 5 deg C; [MSDSonline] | |

| Record name | FLUAZIFOP BUTYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluazifop-butyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5323 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

165 °C at 0.02 mm Hg | |

| Record name | FLUAZIFOP-BUTYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1 mg/l at pH 6.5, Miscible with acetone, cyclohexanone, hexane, methanol, dichloromethane, and xylene. In propylene glycol 24 g/l at 20 °C., In water, 2 ppm at ambient temperature. | |

| Record name | FLUAZIFOP-BUTYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.21 g/cu cm at 20 °C | |

| Record name | FLUAZIFOP-BUTYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000041 [mmHg], 0.055 mPa at 20 °C | |

| Record name | Fluazifop-butyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5323 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FLUAZIFOP-BUTYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Acts by interfering with ATP production. | |

| Record name | FLUAZIFOP-BUTYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale straw-colored liquid. | |

CAS No. |

69806-50-4, 86334-14-7 | |

| Record name | FLUAZIFOP BUTYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluazifop-butyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69806-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluazifop-butyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069806504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)-,butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086334147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluazifop-butyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 2-[4-[[5-(trifluoromethyl)-2-pyridyl]oxy]phenoxy]propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUAZIFOP-BUTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12O1Z35LQA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUAZIFOP-BUTYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

13 °C | |

| Record name | FLUAZIFOP-BUTYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of fluazifop-butyl?

A1: this compound, a selective aryloxyphenoxypropionate (AOPP) herbicide, primarily targets the enzyme Acetyl-CoA carboxylase (ACCase) in susceptible plants. [, , , , ] It disrupts lipid biosynthesis by inhibiting this enzyme, ultimately leading to plant death. [, , ]

Q2: How does this compound affect susceptible plants?

A2: this compound causes various phytotoxic symptoms in susceptible plants, including chlorosis (yellowing of leaves), necrosis (tissue death), and growth inhibition. [, , , , , ] These effects stem from the disruption of lipid biosynthesis and membrane integrity. [, , ]

Q3: Does this compound affect protein synthesis?

A3: Yes, studies indicate that this compound can inhibit protein synthesis in susceptible plants like oat. [] This effect was observed at concentrations ranging from 10^-4 to 10^-7 M. []

Q4: Are there differences in the effects of this compound on different plant species?

A4: Yes, studies have shown varying responses to this compound among plant species. For example, Acanthospermum hispidum exhibits wilting and necrosis, while oat displays chlorosis. [] The time taken for seedling death also differs, being shorter for A. hispidum compared to oat. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C20H19F3N2O4 and a molecular weight of 408.38 g/mol.

Q6: How do environmental factors influence the performance of this compound?

A6: Several environmental factors can impact the effectiveness of this compound. These factors include:

- Temperature: Higher temperatures generally enhance herbicide activity. []

- Humidity: High post-treatment humidity favors herbicide activity. []

- Water Stress: Moderate water stress has a minimal effect, but severe stress can increase plant tolerance to the herbicide. []

- Light: Shade tends to decrease the efficacy of this compound. []

- Rainfall: Rain within 6 hours of application can reduce herbicide performance due to wash-off. []

Q7: Does the chirality of this compound influence its activity?

A8: Yes, research indicates that the (R)-enantiomer of this compound is more active than the (S)-enantiomer, particularly in Acanthospermum hispidum. []

Q8: How does this compound break down in plants?

A9: this compound is rapidly hydrolyzed to fluazifop acid within the plant. [, ] This process is faster at higher temperatures. []

Q9: How does the formulation of this compound affect its efficacy?

A10: Seed treatments with this compound formulated in Tung oil effectively controlled Eleusine indica in greenhouse settings, with higher concentrations providing better control. []

Q10: What can you tell me about the absorption of this compound in humans?

A11: this compound is poorly absorbed through human skin. [] Studies using dermal application showed low absorption rates, with most of the applied dose being removed by washing or transferring to clothing. []

Q11: How is this compound metabolized and excreted in humans?

A12: this compound is primarily metabolized to fluazifop acid, which is the primary metabolite found in urine. [] Elimination occurs through a two-compartment pharmacokinetic model with half-lives of approximately 18 hours and 70 hours for the initial and terminal phases, respectively. []

Q12: What is the effect of this compound on insects?

A13: Studies show that this compound can indirectly affect insects like the Mexican bean beetle (MBB) by altering the physiology of their host plants, leading to changes in feeding preference, developmental time, and egg production. []

Q13: Are there any known cases of resistance to this compound?

A14: Yes, resistance to this compound has been reported in various weed species, including Eleusine indica, Digitaria sanguinalis and Imperata cylindrica. [, , ]

Q14: Is this compound toxic to humans?

A14: While this document focuses on the scientific aspects and mechanisms of this compound, it's crucial to consult relevant safety data sheets and regulatory guidelines for comprehensive information on toxicity and safe handling practices.

Q15: What analytical methods are used to quantify this compound and its metabolites?

A15: Several analytical methods have been employed to determine this compound and its metabolites in various matrices. These include:

- High-Performance Liquid Chromatography (HPLC): Used for quantifying this compound and fluazifop acid residues in strawberries, soybeans, and soybean oil. [, , , ]

- Gas Chromatography-Mass Spectrometry (GC-MS): Used to analyze this compound and fluazifop residues in soil, leaves, cottonseed, peanuts, and onions. [, ]

Q16: What are some alternative herbicides for controlling grass weeds?

A16: Several herbicides can be used as alternatives to this compound, depending on the target weed species and crop. These include:

- Haloxyfop: Effective against Elymus repens and other grasses. []

- Sethoxydim: Offers control of various grasses but may be less effective than this compound on certain species. [, , ]

- Clethodim: Provides effective control of grasses, but its efficacy may vary depending on the weed species. []

- Glyphosate: A non-selective herbicide that can be used as a pre-tillage treatment for controlling grasses like Imperata cylindrica. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.